1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216913
InChI: InChI=1S/C10H14FNO2/c1-10(13,6-12)7-3-4-9(14-2)8(11)5-7/h3-5,13H,6,12H2,1-2H3
SMILES:
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC18216913

Molecular Formula: C10H14FNO2

Molecular Weight: 199.22 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol -

Specification

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
IUPAC Name 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14FNO2/c1-10(13,6-12)7-3-4-9(14-2)8(11)5-7/h3-5,13H,6,12H2,1-2H3
Standard InChI Key ZTBXZNJGJXYSLW-UHFFFAOYSA-N
Canonical SMILES CC(CN)(C1=CC(=C(C=C1)OC)F)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The molecular formula of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is C₁₀H₁₄FNO₂, with a molecular weight of 199.22 g/mol . The core structure consists of a propan-2-ol scaffold, where the hydroxyl group is positioned at the second carbon, and the amino group and aromatic ring are attached to the first carbon. The aromatic ring features a fluorine atom at the meta position (C3) and a methoxy group at the para position (C4), creating a distinct electronic and steric profile.

Stereochemical Considerations

Chirality plays a critical role in the biological activity of amino alcohols. For the closely related compound (1R,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol, the (R,S) configuration was confirmed via X-ray crystallography and NMR analysis . While the exact stereochemistry of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol remains unverified, enantiomeric separation and activity studies on analogs suggest that the R configuration at the amino-bearing carbon often correlates with enhanced pharmacological potency .

Table 1: Comparative Structural Features of Related Amino Alcohols

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol3-F, 4-OCH₃C₁₀H₁₄FNO₂199.22
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol 3-F, 2-OCH₃C₁₀H₁₄FNO₂199.22
1-Amino-2-(4-methoxyphenyl)propan-2-ol 4-OCH₃C₁₀H₁₅NO₂181.23

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol can be inferred from methodologies used for analogous compounds. A representative pathway involves:

  • Starting Material Preparation: 3-Fluoro-4-methoxyacetophenone serves as the foundational aromatic precursor.

  • Cyanosilylation: Reaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂) to form the α-cyanoketone intermediate .

  • Reductive Amination: Reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst, followed by hydrolysis to yield the amino alcohol.

Table 2: Synthetic Conditions and Yields for Analogous Compounds

CompoundReaction ConditionsYield (%)Reference
1-Amino-2-(4-methoxyphenyl)propan-2-olZnI₂, TMSCN, THF/MeOH24
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-olChiral resolution via HPLCN/A

Industrial-Scale Production

Industrial synthesis emphasizes scalability and purity. Continuous flow reactors and automated systems are employed to optimize reaction parameters such as temperature (typically 25–60°C) and pressure (1–3 atm). Enantioselective catalysis using chiral ligands (e.g., BINAP) has been explored to enhance stereochemical control, though yields remain modest (30–50%) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

  • Water Solubility: Moderate (~5 mg/mL at 25°C), enhanced under acidic conditions due to protonation of the amino group.

  • Lipophilicity: LogP ≈ 1.2, balancing membrane permeability and aqueous solubility .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or oxygen, necessitating storage at –20°C.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C–F stretch), and 1250 cm⁻¹ (C–O–C stretch) .

  • NMR: Distinct signals for methoxy protons (δ 3.8 ppm, singlet), aromatic protons (δ 6.7–7.2 ppm), and hydroxyl proton (δ 2.5 ppm, broad) .

Pharmacological Significance

Mechanism of Action

While direct studies on 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol are sparse, fluorinated amino alcohols are known to interact with:

  • GABAₐ Receptors: Modulate chloride ion channels, exhibiting anxiolytic or sedative effects .

  • Bacterial Targets: Inhibit enzymes in Helicobacter pylori, as seen in thienopyrimidine derivatives .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances metabolic stability and binding affinity via electronegative effects.

  • Methoxy Group: Improves solubility and π-π stacking interactions with aromatic residues in target proteins .

  • Stereochemistry: R-enantiomers of related compounds show 56-fold greater antibacterial activity than S-counterparts .

Table 3: Biological Activity of Selected Analogues

CompoundTargetIC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
(R)-1-Amino-2-(3-fluorophenyl)propan-2-ol H. pylori SS10.006812.5
(S)-1-Amino-2-(4-methoxyphenyl)propan-2-ol N/AN/A>100

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s scaffold is a candidate for:

  • Antimicrobial Agents: Fluorine and methoxy groups enhance potency against Gram-negative pathogens .

  • Neurological Therapeutics: Amino alcohols are precursors to GABAergic modulators .

Chemical Intermediates

Used in the synthesis of:

  • Chiral Ligands: For asymmetric catalysis in drug manufacturing .

  • Fluorinated Building Blocks: In agrochemicals and materials science.

Challenges and Future Directions

Research Opportunities

  • Enantioselective Synthesis: Development of chiral catalysts to improve stereochemical outcomes.

  • Prodrug Formulations: Masking the hydroxyl group to enhance bioavailability .

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